2-Chloro-4-(4-ethylpiperazino)benzaldehyde
Overview
Description
2-Chloro-4-(4-ethylpiperazino)benzaldehyde is an organic compound with the molecular formula C13H17ClN2O. It is characterized by the presence of a chloro group, an ethylpiperazino group, and a benzaldehyde moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-ethylpiperazino)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-ethylpiperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with stringent control over reaction parameters to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent and conditions used.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide, sodium thiolate, or alkoxide ions.
Major Products Formed:
Oxidation: Formation of 2-chloro-4-(4-ethylpiperazino)benzoic acid.
Reduction: Formation of 2-chloro-4-(4-ethylpiperazino)benzyl alcohol or 2-chloro-4-(4-ethylpiperazino)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-ethylpiperazino)benzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-ethylpiperazino)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylpiperazino group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
- 2-Chloro-4-(4-methylpiperazino)benzaldehyde
- 2-Chloro-4-(4-phenylpiperazino)benzaldehyde
- 2-Chloro-4-(4-isopropylpiperazino)benzaldehyde
Comparison: 2-Chloro-4-(4-ethylpiperazino)benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.
Properties
IUPAC Name |
2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATPFLHMTAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732443 | |
Record name | 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57981-52-9 | |
Record name | 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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